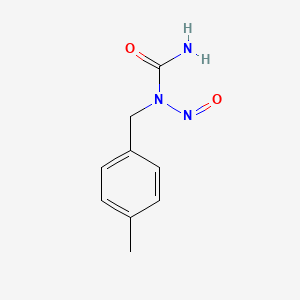
Urea, N-((4-methylphenyl)methyl)-N-nitroso-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N-((4-methylphenyl)methyl)-N-nitroso- is a chemical compound that belongs to the class of nitrosoureas. These compounds are known for their diverse applications in various fields, including medicinal chemistry and industrial processes. The presence of the nitroso group in the molecule imparts unique chemical properties, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Urea, N-((4-methylphenyl)methyl)-N-nitroso- typically involves the reaction of 4-methylbenzylamine with nitrosyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the nitroso group. The general reaction scheme is as follows: [ \text{4-methylbenzylamine} + \text{nitrosyl chloride} \rightarrow \text{Urea, N-((4-methylphenyl)methyl)-N-nitroso-} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Types of Reactions:
Oxidation: The nitroso group can undergo oxidation to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
Urea, N-((4-methylphenyl)methyl)-N-nitroso- has several applications in scientific research:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in chemotherapy due to its ability to alkylate DNA.
Industry: Used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Urea, N-((4-methylphenyl)methyl)-N-nitroso- involves the formation of reactive intermediates that can interact with biological molecules. The nitroso group can form nitrenium ions, which are highly reactive and can alkylate DNA, leading to cytotoxic effects. This property is exploited in its potential use as an anticancer agent.
Comparación Con Compuestos Similares
- N-methyl-N-nitroso-urea
- N-ethyl-N-nitroso-urea
- N-nitroso-N-phenylurea
Comparison: Urea, N-((4-methylphenyl)methyl)-N-nitroso- is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical properties and reactivity. Compared to other nitrosoureas, it may exhibit different biological activities and chemical reactivity due to the influence of the aromatic ring and the methyl group.
Propiedades
Número CAS |
87096-66-0 |
|---|---|
Fórmula molecular |
C9H11N3O2 |
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
1-[(4-methylphenyl)methyl]-1-nitrosourea |
InChI |
InChI=1S/C9H11N3O2/c1-7-2-4-8(5-3-7)6-12(11-14)9(10)13/h2-5H,6H2,1H3,(H2,10,13) |
Clave InChI |
VTUQHLQIPPTZTE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CN(C(=O)N)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




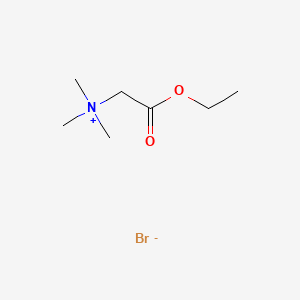
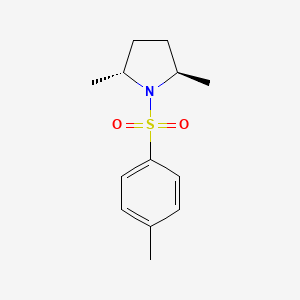




![19-ethenyl-3,13,17-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaen-14-one](/img/structure/B12806461.png)
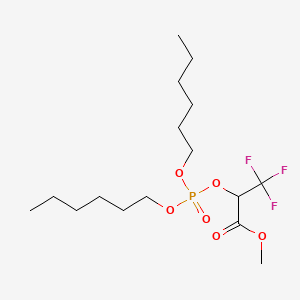
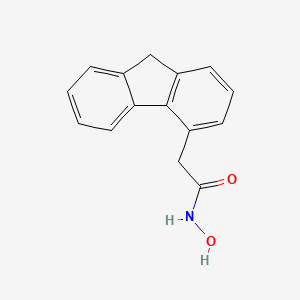

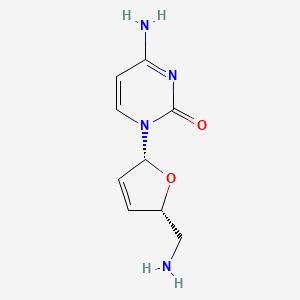
![6-Methyl-N-[(pyridin-2-yl)methyl]pyridin-2-amine](/img/structure/B12806492.png)
